molecular formula C₃₇H₇₀N₂O₁₁ B1144888 N-Desmethyl Azithromycin B CAS No. 857078-26-3

N-Desmethyl Azithromycin B

Cat. No.: B1144888
CAS No.: 857078-26-3
M. Wt: 718.958
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Description

N-Desmethyl Azithromycin B is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by the removal of a methyl group from the nitrogen atom in the azithromycin molecule. It retains the core structure of azithromycin, which includes a 15-membered lactone ring and multiple sugar moieties. This compound is known for its antibacterial properties and is used in various research and clinical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Azithromycin B typically starts with erythromycin A oxime as the precursor. The process involves several key steps:

    Beckmann Rearrangement: Erythromycin A oxime undergoes Beckmann rearrangement to form the corresponding lactam.

    Reduction: The lactam is then reduced using potassium borohydride to yield the intermediate compound.

    Hydrolysis: The intermediate is hydrolyzed to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Azithromycin B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify its structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

N-Desmethyl Azithromycin B has a wide range of scientific research applications:

Mechanism of Action

N-Desmethyl Azithromycin B exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, effectively stopping bacterial growth. The compound also exhibits immunomodulatory and anti-inflammatory properties, which contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Azithromycin: The parent compound, widely used as an antibiotic.

    Clarithromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.

    Erythromycin: The precursor to azithromycin, with a 14-membered lactone ring.

Uniqueness

N-Desmethyl Azithromycin B is unique due to the removal of a methyl group, which can alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its antibacterial spectrum, potency, and side effect profile compared to its parent compound, azithromycin .

Properties

CAS No.

857078-26-3

Molecular Formula

C₃₇H₇₀N₂O₁₁

Molecular Weight

718.958

Synonyms

(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-o

Origin of Product

United States

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